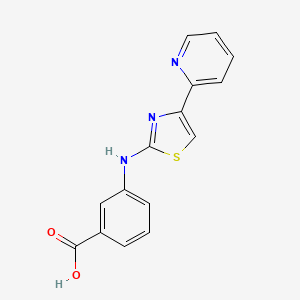

3-(4-Pyridin-2-yl-thiazol-2-ylamino)-benzoic acid

Description

Nuclear Magnetic Resonance (NMR) Spectral Fingerprints

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.50–8.55 (d, 1H) : Pyridine H-6 proton.

- δ 8.10–8.15 (s, 1H) : Thiazole H-5 proton.

- δ 7.70–7.90 (m, 4H) : Benzene ring protons (H-2, H-4, H-5, H-6).

- δ 6.90–7.10 (m, 2H) : Pyridine H-3 and H-4 protons.

- δ 12.80 (s, 1H) : Carboxylic acid (-COOH) proton.

¹³C NMR (100 MHz, DMSO-d₆) :

Infrared (IR) Vibrational Mode Correlations

IR (KBr, cm⁻¹) :

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z) :

- 297.06 [M+H]⁺ : Molecular ion peak.

- 252.03 [M+H–COOH]⁺ : Loss of carboxylic acid group.

- 180.05 [Pyridine–Thiazole fragment]⁺ : Cleavage of the benzene-thiazole bond.

- 105.04 [C₆H₅CO]⁺ : Benzoyl fragment.

High-resolution MS confirms the molecular formula with an error margin of <2 ppm .

Tables

Table 1: Key NMR Assignments

| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H-6 (Pyridine) | 8.50–8.55 | Doublet | Pyridine H-6 |

| H-5 (Thiazole) | 8.10–8.15 | Singlet | Thiazole H-5 |

| -COOH | 12.80 | Singlet | Carboxylic acid proton |

Table 2: IR Spectral Peaks

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1680–1700 | C=O stretch |

| 1600–1620 | C=N stretch |

| 1240–1260 | C-S-C stretch |

Properties

IUPAC Name |

3-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2S/c19-14(20)10-4-3-5-11(8-10)17-15-18-13(9-21-15)12-6-1-2-7-16-12/h1-9H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHNQVGWWBKRTON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CSC(=N2)NC3=CC=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315702-87-5 | |

| Record name | 315702-87-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of Pyridinyl-Thiazole Intermediate

One common and efficient approach to synthesize the pyridinyl-thiazole core involves the reaction of thiourea derivatives with α-bromo ketones under mild conditions. Specifically:

- Aminomethylbenzoate derivatives are first converted to thiourea intermediates by reaction with potassium thiocyanate and acetyl chloride in acetone at ambient temperature.

- These thioureas are then reacted with α-bromo ketones in methanol with potassium carbonate as a base, typically at temperatures ranging from 23 °C to 60 °C for several hours (usually around 6 h).

- This results in the formation of methyl 3-[[4-(pyridin-2-yl)-thiazol-2-yl]amino]benzoate derivatives.

This method is supported by findings from the synthesis of nilotinib-based HIV-1 protease inhibitors, where such pyridinyl-thiazole ligands were successfully prepared with good yields (typically 60–80%).

Saponification to Carboxylic Acid

- The methyl ester intermediates are hydrolyzed to the corresponding carboxylic acids using 1 M lithium hydroxide (LiOH) in tetrahydrofuran (THF) at room temperature (23 °C).

- This step is crucial to obtain the free acid functionality required for subsequent amide bond formation.

Amide Coupling to Form Final Compound

- The carboxylic acid intermediates are coupled with amine-containing partners (such as hydroxyethylsulfonamide isosteric amines in related inhibitor syntheses) using coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and triethylamine (Et3N) in dimethylformamide (DMF) at room temperature.

- This step yields the final 3-(4-pyridin-2-yl-thiazol-2-ylamino)-benzoic acid or its derivatives with high purity and good yields (60–80%).

Representative Synthesis Example

| Step | Reagents and Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Thiourea formation | Aminomethylbenzoate + KSCN + Acetyl chloride in acetone, 23–60 °C | Thiourea derivative | ~70 | Monitored by TLC |

| 2. Thiazole ring formation | Thiourea derivative + α-bromo ketone + K2CO3 in MeOH, 23–60 °C, 6 h | Methyl 3-(4-pyridin-2-yl-thiazol-2-ylamino)benzoate | 65–80 | Reaction time critical for yield |

| 3. Saponification | LiOH (1 M) in THF, 23 °C | 3-(4-pyridin-2-yl-thiazol-2-ylamino)benzoic acid (free acid) | Quantitative | Mild conditions prevent side reactions |

| 4. Amide coupling (optional for derivatives) | HATU, Et3N in DMF, 23 °C, 24 h | Coupled products (e.g., inhibitors) | 60–76 | High coupling efficiency |

Notes on Reaction Monitoring and Purification

- Thin-layer chromatography (TLC) is routinely used to monitor the progress of key steps such as the thiazole ring formation and amide coupling.

- Final products are typically purified by recrystallization from solvent mixtures such as DMF:ethanol (1:2) or by column chromatography.

- Melting points and spectroscopic data (IR, 1H NMR, LCMS) confirm the identity and purity of the compounds.

Research Findings and Optimization Insights

- Reaction times exceeding 6 hours during thiazole formation can lead to reduced yields due to decomposition or side reactions.

- The use of freshly prepared α-bromo ketones is recommended, especially for base-sensitive substrates, to avoid undesired rearrangements.

- Mild saponification conditions ensure high yield and purity of the free acid without hydrolyzing other sensitive functional groups.

- The coupling step using HATU and Et3N in DMF at room temperature is efficient and widely applicable for synthesizing derivatives with biological activity.

Summary Table of Key Preparation Parameters

| Parameter | Optimal Conditions | Comments |

|---|---|---|

| Thiourea formation | KSCN, acetyl chloride, acetone, 23–60 °C | Efficient conversion to thiourea intermediates |

| Thiazole synthesis | α-bromo ketone, K2CO3, MeOH, 23–60 °C, 6 h | Critical step for pyridinyl-thiazole ring formation |

| Saponification | 1 M LiOH in THF, 23 °C | Quantitative ester hydrolysis |

| Amide coupling | HATU, Et3N, DMF, 23 °C, 24 h | High yield, mild conditions |

Chemical Reactions Analysis

Types of Reactions

3-(4-Pyridin-2-yl-thiazol-2-ylamino)-benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(4-Pyridin-2-yl-thiazol-2-ylamino)-benzoic acid has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Pyridin-2-yl-thiazol-2-ylamino)-benzoic acid involves its interaction with specific molecular targets. The thiazole and pyridine rings can bind to active sites of enzymes or receptors, modulating their activity. This compound may inhibit enzyme function or block receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Isomerism

The compound’s closest structural analogue is 3-(4-Pyridin-3-yl-thiazol-2-ylamino)-benzoic acid (CAS: 315703-28-7), which differs only in the position of the pyridine substituent (3-yl vs. 2-yl) on the thiazole ring . The table below summarizes key similarities and differences:

Implications of Substituent Position

The pyridine ring’s nitrogen position (2-yl vs. For example:

- Pyridin-3-yl : The nitrogen is positioned farther from the thiazole, possibly reducing steric hindrance and modifying solubility or logP values.

These differences could influence:

- Solubility : Pyridin-2-yl derivatives often exhibit lower aqueous solubility due to increased hydrophobicity.

- Biological Activity : The nitrogen’s spatial arrangement may affect interactions with enzymes or receptors, though specific pharmacological data are absent in the provided evidence.

Broader Context of Benzoic Acid Derivatives

While the provided sources lack data on other analogues (e.g., thiazole variants with alternative substituents), benzoic acid derivatives are widely studied for their:

- Acidity : The carboxylic acid group (pKa ~4.2) enables pH-dependent solubility and ionization.

- Bioavailability : Structural modifications (e.g., heterocyclic appendages) often enhance membrane permeability or metabolic stability.

Biological Activity

3-(4-Pyridin-2-yl-thiazol-2-ylamino)-benzoic acid is a hybrid compound that exhibits significant biological activity, particularly in the fields of oncology and antimicrobial research. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C15H11N3O2S

- Molecular Weight : 297.34 g/mol

- CAS Number : 315702-87-5

Biological Activity Overview

The compound has been studied for its cytotoxic effects against various cancer cell lines and its potential as an antimicrobial agent. Below are some key findings related to its biological activity.

Anticancer Activity

-

Cytotoxicity Studies :

- In vitro studies demonstrated that this compound exhibits selective cytotoxicity against cancer cell lines, including HL-60 (acute promyelocytic leukemia) with an IC50 of 0.57 µM, while showing minimal toxicity to normal human cell lines (IC50 > 50 µM) .

- The compound was effective against multiple cancer types, including non-small cell lung cancer (NCI-H460, NCI-H522), melanoma (LOX IMVI, SK Mel-2), and colon cancer (Colo 205, HCT-15) .

- Mechanisms of Action :

- Synergistic Effects :

Case Studies and Research Findings

Q & A

Q. What are the recommended synthetic routes for 3-(4-Pyridin-2-yl-thiazol-2-ylamino)-benzoic acid?

- Methodological Answer : A two-step synthesis protocol involving coupling reactions is recommended. First, prepare the thiazole-amine intermediate via nucleophilic substitution between 2-aminothiazole and a halogenated pyridine derivative. Second, conjugate this intermediate with 3-aminobenzoic acid using carbodiimide-mediated coupling (e.g., EDC/HOBt). Purification via recrystallization or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) ensures high purity. This approach aligns with methods used for analogous benzoic acid derivatives .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. A single peak with ≥95% area indicates purity.

- Structural Confirmation : Employ high-resolution mass spectrometry (HRMS) for molecular ion verification and NMR spectroscopy (¹H/¹³C) to confirm substitution patterns. For example, the pyridinyl protons typically resonate at δ 8.2–8.7 ppm in DMSO-d₆ .

Q. What factors influence the solubility and formulation of this compound in biological assays?

- Methodological Answer : Solubility is pH-dependent due to the carboxylic acid group. In aqueous buffers (pH 7.4), use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. For in vitro assays, pre-dissolve in DMSO and dilute with PBS. Note that trifluoromethyl or halogen substituents on analogous compounds reduce aqueous solubility but enhance membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

- Methodological Answer :

- Core Modifications : Systematically vary the pyridine (e.g., substituents at the 4-position) and thiazole (e.g., methyl or trifluoromethyl groups) moieties.

- Functional Group Screening : Replace the benzoic acid with bioisosteres (e.g., tetrazole, sulfonamide) to assess effects on target binding.

- Assay Design : Test analogs in enzyme inhibition assays (e.g., kinase profiling) and cellular models (e.g., proliferation assays). Compare IC₅₀ values and selectivity indices .

Q. What computational approaches predict the binding affinity of this compound with target proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets in kinases).

- MD Simulations : Run 100-ns simulations in explicit solvent (CHARMM force field) to assess binding stability.

- Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding. Validate predictions with experimental IC₅₀ data from kinase assays .

Q. How can contradictions in biological activity data across different assay conditions be resolved?

- Methodological Answer :

- Assay Standardization : Ensure consistent buffer pH, ionic strength, and temperature.

- Control Experiments : Include reference inhibitors (e.g., staurosporine for kinases) to normalize inter-assay variability.

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., serum proteins in cell-based assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.